molecular formula C25H22ClN3O3 B2524716 2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 306969-52-8

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2524716
CAS No.: 306969-52-8
M. Wt: 447.92
InChI Key: UPKRAJVVJLFKFB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core

Scientific Research Applications

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2]oxazole core, followed by the introduction of the chlorophenyl, dimethylaminophenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, dimethylamine, and phenylboronic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione: This compound is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-d][1,2]oxazole core.

    This compound: Similar compounds may include those with different substituents on the phenyl rings or modifications to the pyrrolo[3,4-d][1,2]oxazole core.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the presence of the pyrrolo[3,4-d][1,2]oxazole core. This structure imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-27(2)18-12-8-16(9-13-18)22-21-23(32-29(22)20-14-10-17(26)11-15-20)25(31)28(24(21)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKRAJVVJLFKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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